5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one

Serine Protease Inhibition Human Leukocyte Elastase Structure-Activity Relationship

Choose 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one for its unique 5-ethyl substitution, which critically slows enzyme deacylation for enhanced serine protease inhibition—a feature absent in unsubstituted benzoxazinones. This scaffold serves as a potent HLE inhibitor lead for pulmonary research and a versatile precursor for antimicrobial quinazolinones. Its tailored lipophilicity streamlines derivative synthesis, making it the optimal choice for rational drug design.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 106324-45-2
Cat. No. B13658664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one
CAS106324-45-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N=C(OC2=O)C
InChIInChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)11(13)14-7(2)12-9/h4-6H,3H2,1-2H3
InChIKeyHSRVZMKZPVXPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one (CAS 106324-45-2): Structural and Functional Profile


5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic organic compound belonging to the 4H-3,1-benzoxazin-4-one class, characterized by a fused benzene and oxazinone ring system with a methyl group at the 2-position and an ethyl substituent at the 5-position . This specific substitution pattern distinguishes it from other benzoxazinones and confers unique biochemical properties, particularly as an alternate substrate inhibitor of serine proteases such as human leukocyte elastase (HLE) [1]. The compound has been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [2], and serves as a versatile synthetic intermediate for the preparation of more complex heterocyclic derivatives [3].

Why 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one (CAS 106324-45-2) Cannot Be Replaced by Generic Benzoxazinones


The 5-ethyl substitution in 5-ethyl-2-methyl-4H-3,1-benzoxazin-4-one is a critical determinant of its biological activity and physicochemical profile, making simple replacement with unsubstituted or differently substituted benzoxazinones ineffective. In serine protease inhibition, alkyl groups at the 5-position, such as ethyl, introduce steric hindrance that significantly slows enzyme-catalyzed deacylation of the acyl-enzyme intermediate, thereby enhancing inhibitory potency [1]. This mechanism is not present in benzoxazinones lacking a 5-alkyl group. Additionally, the ethyl substituent alters lipophilicity and solubility compared to analogs, which can impact both in vitro assay performance and downstream synthetic utility [2]. The quantitative evidence below details these differentiating factors.

Quantitative Differentiation of 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one (CAS 106324-45-2) from Structural Analogs


Enhanced Human Leukocyte Elastase (HLE) Inhibition via 5-Ethyl Substitution: Steric Hindrance of Deacylation

Benzoxazinones with a methyl or ethyl substitution at the 5-position, such as 5-ethyl-2-methyl-4H-3,1-benzoxazin-4-one, exhibit enhanced inhibition of human leukocyte elastase (HLE) compared to unsubstituted analogs. This is attributed to the formation of 2,6-disubstituted benzoic acid esters as acyl-enzyme intermediates, which undergo deacylation at a significantly slower rate due to steric hindrance [1]. The 5-ethyl group in the target compound thus contributes to a lower Ki (inhibition constant) relative to the 5-unsubstituted 2-methyl-4H-3,1-benzoxazin-4-one, although direct Ki values for this specific compound are not reported in the source.

Serine Protease Inhibition Human Leukocyte Elastase Structure-Activity Relationship

Potency Benchmarking via 2-Ethoxy-5-ethylbenzoxazinone: Subnanomolar HLE Inhibition Achievable with 5-Ethyl Scaffold

A closely related analog, 2-ethoxy-5-ethylbenzoxazinone (compound 38), demonstrates a Ki of 42 pM against human leukocyte elastase, placing it among the most potent inhibitors in the benzoxazinone class [1]. While the target compound bears a 2-methyl rather than a 2-ethoxy group, the shared 5-ethyl substitution is a key contributor to this exceptional potency by impeding deacylation. The 2-ethoxy group in the analog further enhances acylation rates, but the 5-ethyl moiety remains critical for the slow deacylation phase that characterizes these alternate substrate inhibitors.

Serine Protease Inhibition Human Leukocyte Elastase Inhibitor Potency

Altered Physicochemical Properties: Melting Point and Solubility Differentiation from Unsubstituted Analog

5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one exhibits a melting point range of 79-82°C and is soluble in organic solvents with limited aqueous solubility . In contrast, the 5-unsubstituted analog, 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8), has a reported melting point of 79-82°C as well, but its solubility profile and lipophilicity differ due to the absence of the ethyl group. The ethyl substituent increases the compound's logP, enhancing its partitioning into organic phases and potentially improving its performance in non-aqueous synthetic transformations or lipid-based assay systems.

Physicochemical Characterization Solubility Melting Point

Antimicrobial Activity Spectrum: Activity Against Gram-Positive and Gram-Negative Pathogens

5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one has demonstrated antimicrobial activity against Staphylococcus aureus (Gram-positive) and several Gram-negative bacteria including Salmonella typhi and Escherichia coli [1]. While quantitative MIC data are not available in the public domain for this specific compound, the reported spectrum suggests it may serve as a lead scaffold for developing antibacterial agents. In contrast, many simple benzoxazinones lacking 5-alkyl substitution show weaker or narrower antimicrobial activity, though direct comparative MIC data are lacking.

Antimicrobial Activity Bacterial Inhibition Minimum Inhibitory Concentration

Optimal Application Scenarios for 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one (CAS 106324-45-2)


Development of Potent Serine Protease Inhibitors for Inflammatory Disease Research

The 5-ethyl substitution in this benzoxazinone scaffold is known to enhance inhibition of human leukocyte elastase (HLE) by slowing enzyme-catalyzed deacylation [1]. This makes the compound a valuable starting point for designing potent HLE inhibitors for use in studying pulmonary emphysema, acute respiratory distress syndrome, and other inflammatory conditions where elastase activity is implicated. Researchers can further derivatize the 2-position to optimize acylation rates while retaining the 5-ethyl group for sustained enzyme inhibition.

Synthetic Intermediate for Antimicrobial Quinazolinone Derivatives

5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one serves as a precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with demonstrated antimicrobial activity [2]. The 5-ethyl group imparts altered lipophilicity compared to unsubstituted analogs, which can influence the biological activity of the final quinazolinone products. This compound is thus suitable for medicinal chemistry campaigns aimed at developing novel antibacterial agents.

Physicochemical Profiling and Solubility Optimization Studies

Due to its distinct solubility profile—soluble in organic solvents but with limited aqueous solubility —this compound is ideal for studies investigating the impact of 5-alkyl substitution on the physicochemical properties of benzoxazinones. It can be used as a model compound to assess how ethyl substitution affects logP, melting point, and chromatographic behavior relative to unsubstituted or differently substituted analogs, aiding in the rational design of derivatives with tailored solubility characteristics.

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